

Application Notes: Designing a PROTAC with a Thalidomide-O-C11-acid Linker

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Compound of Interest		
Compound Name:	Thalidomide-O-C11-acid	
Cat. No.:	B11936002	Get Quote

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Introduction

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC consists of three main components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4]

This document provides detailed protocols and application notes for designing and evaluating a PROTAC utilizing **Thalidomide-O-C11-acid**. This key building block incorporates the thalidomide moiety, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C11 alkyl chain with a terminal carboxylic acid.[5][6] The acid group serves as a versatile handle for conjugation to a ligand targeting a specific POI. By recruiting the CRL4-CRBN E3 ligase complex, the resulting PROTAC can induce ubiquitination and subsequent proteasomal degradation of the target protein.[7][8]

PROTAC Mechanism of Action

The fundamental mechanism involves the PROTAC molecule acting as a molecular bridge to induce the formation of a ternary complex between the target protein and the E3 ligase.[3][9] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine

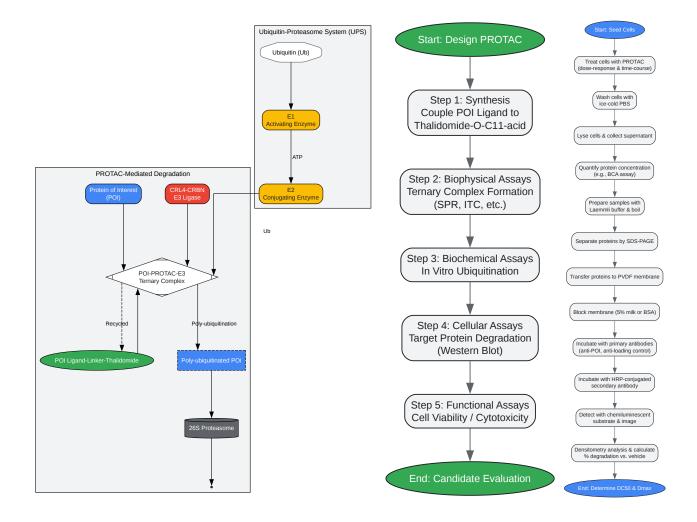




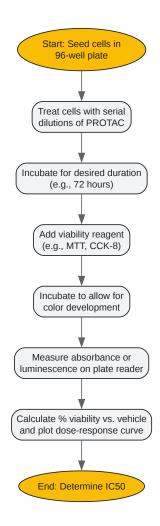


residues on the surface of the POI. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the tagged protein.[1][2][10]









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